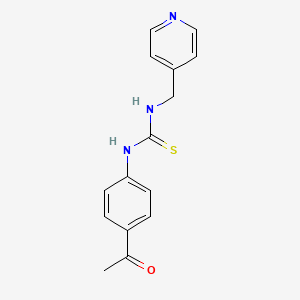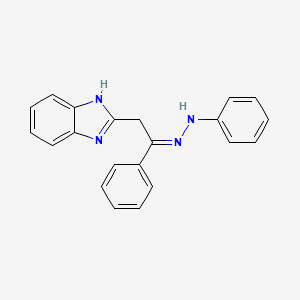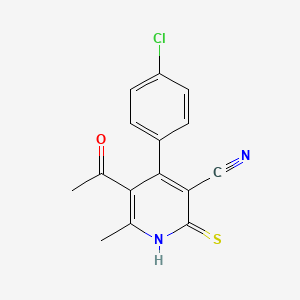
N-(4-acetylphenyl)-N'-(4-pyridinylmethyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-acetylphenyl)-N'-(4-pyridinylmethyl)thiourea, also known as APMT, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is a thiourea derivative that has shown promising results in different studies, particularly in the area of medicinal chemistry.
Wirkmechanismus
The mechanism of action of N-(4-acetylphenyl)-N'-(4-pyridinylmethyl)thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. In particular, N-(4-acetylphenyl)-N'-(4-pyridinylmethyl)thiourea has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately results in cell death. N-(4-acetylphenyl)-N'-(4-pyridinylmethyl)thiourea has also been shown to inhibit the activity of protein tyrosine phosphatase 1B, an enzyme that is involved in the regulation of insulin signaling. This inhibition leads to the activation of insulin signaling and the improvement of glucose uptake.
Biochemical and Physiological Effects
N-(4-acetylphenyl)-N'-(4-pyridinylmethyl)thiourea has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-(4-acetylphenyl)-N'-(4-pyridinylmethyl)thiourea can induce apoptosis in cancer cells, inhibit cell proliferation, and reduce cell migration and invasion. In vivo studies have shown that N-(4-acetylphenyl)-N'-(4-pyridinylmethyl)thiourea can inhibit tumor growth and metastasis in animal models. N-(4-acetylphenyl)-N'-(4-pyridinylmethyl)thiourea has also been shown to improve glucose uptake and insulin sensitivity in diabetic animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(4-acetylphenyl)-N'-(4-pyridinylmethyl)thiourea in lab experiments include its high yield and purity, its broad range of applications, and its relatively low cost. However, there are also limitations to using N-(4-acetylphenyl)-N'-(4-pyridinylmethyl)thiourea, such as its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research on N-(4-acetylphenyl)-N'-(4-pyridinylmethyl)thiourea. One area of interest is the development of N-(4-acetylphenyl)-N'-(4-pyridinylmethyl)thiourea-based drugs for the treatment of cancer and other diseases. Another area of interest is the use of N-(4-acetylphenyl)-N'-(4-pyridinylmethyl)thiourea as a fluorescent probe for the detection of metal ions in biological and environmental samples. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-acetylphenyl)-N'-(4-pyridinylmethyl)thiourea and its potential toxicity.
Synthesemethoden
The synthesis of N-(4-acetylphenyl)-N'-(4-pyridinylmethyl)thiourea involves the reaction of 4-acetylphenyl isothiocyanate with 4-pyridinemethanamine in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted into N-(4-acetylphenyl)-N'-(4-pyridinylmethyl)thiourea. The yield of this synthesis method is high, and the purity of the final product can be easily achieved through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(4-acetylphenyl)-N'-(4-pyridinylmethyl)thiourea has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, N-(4-acetylphenyl)-N'-(4-pyridinylmethyl)thiourea has been shown to exhibit anticancer, antitumor, and antiviral activities. In biochemistry, N-(4-acetylphenyl)-N'-(4-pyridinylmethyl)thiourea has been used as a fluorescent probe for the detection of metal ions. In material science, N-(4-acetylphenyl)-N'-(4-pyridinylmethyl)thiourea has been used as a precursor for the synthesis of metal sulfide nanoparticles.
Eigenschaften
IUPAC Name |
1-(4-acetylphenyl)-3-(pyridin-4-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c1-11(19)13-2-4-14(5-3-13)18-15(20)17-10-12-6-8-16-9-7-12/h2-9H,10H2,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQWYRKNEUKBDPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=S)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Acetylphenyl)-3-(pyridin-4-ylmethyl)thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5705618.png)
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-thiophenecarboxamide](/img/structure/B5705620.png)
![2-(2-fluorophenyl)-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5705624.png)

![2-(4-methylbenzyl)-5-[4-(methylthio)phenyl]-2H-tetrazole](/img/structure/B5705629.png)
![2-hydroxy-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]-2-phenylacetohydrazide](/img/structure/B5705635.png)
![1-(4-chlorobenzyl)-4-(4-methyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5705640.png)
![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-methylphenyl)benzamide](/img/structure/B5705647.png)


![5-methyl-2-{[(2-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5705676.png)


![2-[(2-aminophenyl)thio]-N-1,3-benzodioxol-5-ylacetamide](/img/structure/B5705698.png)